GsMTx4 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

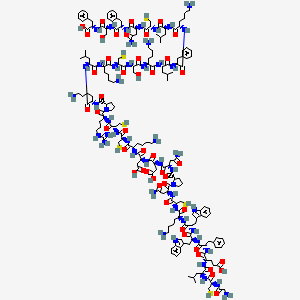

2D Structure

Properties

Molecular Formula |

C185H278N48O46S6 |

|---|---|

Molecular Weight |

4103 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C185H278N48O46S6/c1-98(2)72-120(159(253)202-114(54-27-33-65-188)155(249)228-141(96-284)178(272)226-135(90-234)172(266)206-113(53-26-32-64-187)153(247)211-122(74-100(5)6)161(255)215-124(76-102-40-13-9-14-41-102)163(257)203-112(52-25-31-63-186)152(246)212-123(75-101(7)8)162(256)230-139(94-282)176(270)219-129(82-145(193)236)168(262)216-126(78-104-44-17-11-18-45-104)165(259)225-136(91-235)173(267)224-134(184(278)279)79-105-46-19-12-20-47-105)210-154(248)117(57-30-36-68-191)208-180(274)143-59-38-70-232(143)182(276)119(58-37-69-198-185(196)197)209-175(269)138(93-281)231-179(273)142(97-285)229-157(251)116(56-29-35-67-190)205-170(264)131(85-150(242)243)221-171(265)132(86-151(244)245)220-169(263)130(83-146(194)237)222-181(275)144-60-39-71-233(144)183(277)133(84-147(195)238)223-177(271)140(95-283)227-156(250)115(55-28-34-66-189)204-166(260)127(80-106-88-199-110-50-23-21-48-108(106)110)218-167(261)128(81-107-89-200-111-51-24-22-49-109(107)111)217-164(258)125(77-103-42-15-10-16-43-103)214-158(252)118(61-62-149(240)241)207-160(254)121(73-99(3)4)213-174(268)137(92-280)201-148(239)87-192/h9-24,40-51,88-89,98-101,112-144,199-200,234-235,280-285H,25-39,52-87,90-97,186-192H2,1-8H3,(H2,193,236)(H2,194,237)(H2,195,238)(H,201,239)(H,202,253)(H,203,257)(H,204,260)(H,205,264)(H,206,266)(H,207,254)(H,208,274)(H,209,269)(H,210,248)(H,211,247)(H,212,246)(H,213,268)(H,214,252)(H,215,255)(H,216,262)(H,217,258)(H,218,261)(H,219,270)(H,220,263)(H,221,265)(H,222,275)(H,223,271)(H,224,267)(H,225,259)(H,226,272)(H,227,250)(H,228,249)(H,229,251)(H,230,256)(H,231,273)(H,240,241)(H,242,243)(H,244,245)(H,278,279)(H4,196,197,198)/t112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-/m0/s1 |

InChI Key |

SFSIBEVGKPAOFG-KTEQGTNPSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GsMTx4 TFA on Piezo Channels

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanism by which the tarantula venom peptide GsMTx4, in its trifluoroacetate salt form (TFA), modulates the function of Piezo mechanosensitive ion channels. This document synthesizes key findings on its inhibitory action, the critical role of the lipid bilayer, and its differential effects on Piezo1 and Piezo2. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting mechanotransduction pathways.

Core Mechanism of Action: A Gating Modifier Approach

GsMTx4 acts as a gating modifier of Piezo channels, rather than a direct pore blocker.[1][2] Its mechanism is intricately linked to its interaction with the lipid bilayer surrounding the channel.[3][4] GsMTx4 is an amphipathic peptide, possessing both hydrophobic and hydrophilic regions, which allows it to partition into the cell membrane.[3]

The prevailing model suggests that GsMTx4 inserts its hydrophobic face into the outer leaflet of the lipid bilayer. In a resting state, the peptide resides superficially. However, when the membrane is stretched, GsMTx4 is thought to move deeper into the bilayer, effectively acting as a "membrane buffer" or "area reservoir." This movement is proposed to locally alter the lipid packing and reduce the lateral tension in the membrane that is transmitted to the channel upon mechanical stimulation. By reducing the effective mechanical force sensed by the channel's gating machinery, GsMTx4 increases the energy required for channel opening. This manifests as a rightward shift in the pressure-activation curve of Piezo channels, requiring greater mechanical stimulus to achieve the same level of channel activation.

An important characteristic of GsMTx4 is its lack of stereospecificity; both the L- and D-enantiomers are effective inhibitors of Piezo channels, which supports the indirect, membrane-mediated mechanism of action rather than a specific, lock-and-key interaction with a chiral binding pocket on the channel protein itself.

Signaling Pathway of GsMTx4 Inhibition of Piezo Channels

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. The mechanosensitive ion channel Piezo1 is inhibited by the peptide GsMTx4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanosensitive Ion Channels and the Peptide Inhibitor GsMTx-4: History, Properties, Mechanisms and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piezo channels and GsMTx4: Two milestones in our understanding of excitatory mechanosensitive channels and their role in pathology - PMC [pmc.ncbi.nlm.nih.gov]

GsMTx4 TFA: A Selective Mechanosensitive Channel Blocker - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GsMTx4, a peptide toxin isolated from the venom of the tarantula Grammostola spatulata, has emerged as a critical pharmacological tool for the study of mechanosensitive ion channels (MSCs). Supplied as a trifluoroacetate (TFA) salt, GsMTx4 is a potent and selective inhibitor of cationic MSCs, particularly those from the Piezo and TRP channel families.[1][2] This technical guide provides an in-depth overview of GsMTx4 TFA, including its mechanism of action, selectivity, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and its impact on cellular signaling pathways.

Introduction

Mechanosensitive ion channels are integral membrane proteins that transduce mechanical forces into electrical or chemical signals. These channels play crucial roles in a myriad of physiological processes, including touch sensation, proprioception, hearing, and the regulation of blood pressure. Dysregulation of MSCs has been implicated in various pathological conditions, making them attractive targets for therapeutic intervention.

GsMTx4 is a 34-amino acid peptide that acts as a gating modifier of MSCs.[3][4] Its discovery has been a milestone in the field, providing researchers with a much-needed tool to investigate the physiological and pathophysiological roles of these channels.[5] this compound is the trifluoroacetate salt form of the peptide, which enhances its stability and solubility for research applications.

GsMTx4 Peptide Profile

| Property | Value |

| Molecular Weight | 4095.86 |

| Formula | C185H273N49O45S6 |

| Amino Acid Sequence | GCLEFWWKCNPNDDKCCRPKLKCSKLFKLCNFSF |

| Modifications | Disulfide bridges: 2-17, 9-23, 16-30; C-terminal amidation |

| Purity | ≥95% |

| Solubility | Soluble to 1 mg/ml in water |

| Storage | Store at -20°C |

Mechanism of Action

GsMTx4 does not act as a traditional pore blocker. Instead, it functions as a "gating modifier," altering the mechanical stress required to open the channel. The current model suggests that GsMTx4, an amphipathic peptide, partitions into the outer leaflet of the cell membrane. When the membrane is stretched, GsMTx4 is thought to move deeper into the lipid bilayer, which locally relaxes the tension in the outer monolayer. This change in the local membrane environment makes it energetically less favorable for the mechanosensitive channel to open in response to mechanical stimuli, effectively increasing the threshold for activation.

Interestingly, the D-enantiomer of GsMTx4 is equally as effective as the native L-enantiomer, suggesting that the mechanism of action is not dependent on a specific chiral interaction with the channel protein but rather on its interaction with the lipid bilayer.

Selectivity Profile

GsMTx4 exhibits selectivity for cationic mechanosensitive channels. Its inhibitory effects have been well-documented for the following channel families:

-

Piezo Channels: GsMTx4 is a potent inhibitor of both Piezo1 and Piezo2 channels.

-

TRP Channels: It also blocks certain members of the Transient Receptor Potential (TRP) channel family, including TRPC1 and TRPC6.

-

TACAN: GsMTx4 has been shown to inhibit TACAN, a mechanosensitive ion channel implicated in the sensation of pain.

Conversely, GsMTx4 has been observed to potentiate the activity of K+ selective mechanosensitive channels like TREK-1. This opposing effect is thought to be a consequence of its mechanism of action. By relaxing the outer monolayer of the cell membrane, GsMTx4 may indirectly increase the tension on the inner monolayer, which in turn can potentiate channels that are sensitive to this type of stress.

Quantitative Data

The inhibitory potency of GsMTx4 can vary depending on the specific channel, cell type, and experimental conditions. The following table summarizes some of the reported quantitative data for GsMTx4's effects.

| Channel | Cell Type | Assay | Concentration | Effect | Reference |

| Piezo1 | HEK293 cells | Patch Clamp | 5 µM | Reduces charge transfer to 38% of initial levels | |

| Piezo2 | HEK-293 cells | Patch Clamp | 5 µM | 55% inhibition of pressure-evoked currents | |

| Cation-selective SACs | Astrocytes, Cardiac cells, Smooth and Skeletal muscle cells | Not specified | 5 µM | Blocks channel activity | |

| Leptin-induced signaling | Breast epithelial cells (MCF10A) | Western Blot | 2.5 µM (16h) | Diminishes AMPK and MLC-2 phosphorylation | |

| Demyelination | Organotypic cerebellar slices | Not specified | 500 nM (48h) | Attenuates demyelination induced by psychosine | |

| Mechanical Allodynia | Mice (in vivo) | Von Frey test | 270 µg/kg (single i.p. injection) | Reduces mechanical allodynia | |

| Neuroprotection | Mice (in vivo) | Stereotactic injection | 3 µM (1 µL) | Inhibits lysophosphatidylcholine-induced astrocyte toxicity |

Experimental Protocols

The following are generalized protocols for common experimental applications of this compound. Researchers should optimize these protocols for their specific experimental systems.

Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of GsMTx4 on mechanosensitive channel currents in an outside-out patch configuration.

-

Cell Preparation: Culture cells expressing the mechanosensitive channel of interest on glass coverslips.

-

Solution Preparation:

-

External Solution (in mM): 145 NaCl, 5 KCl, 3 MgCl2, 0.1 CaCl2, and 10 HEPES (pH 7.4).

-

Pipette Solution (in mM): 133 CsCl and 10 HEPES (pH 7.4).

-

GsMTx4 Stock Solution: Prepare a stock solution of this compound in deionized water. On the day of the experiment, dilute the stock solution to the desired final concentration in the external solution.

-

-

Patch-Clamp Recording:

-

Form a gigaohm seal with a fire-polished borosilicate glass pipette on the cell membrane.

-

Excise an outside-out patch.

-

Apply negative pressure steps to the patch pipette to activate mechanosensitive channels and record the resulting currents.

-

Establish a baseline recording of channel activity.

-

Perfuse the patch with the GsMTx4-containing external solution and record the channel activity.

-

Perform a washout by perfusing the patch with the control external solution to observe the reversibility of the inhibition.

-

-

Data Analysis: Analyze the recorded currents to determine the effect of GsMTx4 on channel parameters such as open probability, single-channel conductance, and mean open time.

In Vivo Studies for Pain and Neuroprotection

This protocol provides a general framework for assessing the in vivo effects of GsMTx4 on mechanical allodynia and neuroprotection.

-

Animal Models: Utilize appropriate animal models for the condition being studied (e.g., sciatic nerve injury model for mechanical allodynia, lysophosphatidylcholine-induced demyelination model for neuroprotection).

-

GsMTx4 Administration:

-

For Mechanical Allodynia: Administer this compound via intraperitoneal injection (e.g., 270 µg/kg).

-

For Neuroprotection: Administer this compound via stereotactic injection directly into the brain region of interest (e.g., 3 µM in 1 µL).

-

-

Behavioral Testing (for pain):

-

Measure mechanical sensitivity using von Frey filaments at baseline and at various time points after GsMTx4 administration.

-

-

Histological Analysis (for neuroprotection):

-

At the end of the study, perfuse the animals and collect the brain tissue.

-

Perform histological staining (e.g., for myelin, astrocytes, microglia) to assess the extent of demyelination and neuroinflammation.

-

-

Data Analysis: Compare the behavioral scores or histological quantifications between the GsMTx4-treated group and a vehicle-treated control group.

Signaling Pathways and Visualizations

GsMTx4, by blocking the influx of cations (primarily Ca2+) through mechanosensitive channels, can modulate a variety of downstream signaling pathways.

Piezo1-Mediated Signaling in Chondrocytes

In chondrocytes, excessive mechanical strain can lead to osteoarthritis. This is partly mediated by Piezo1 activation, leading to an influx of Ca2+, which in turn activates the Calcineurin/NFAT1 signaling axis, promoting chondrocyte apoptosis and an imbalance in cartilage matrix metabolism. GsMTx4 can block this pathway.

References

- 1. GsMTx4: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | The Role of Mechanically-Activated Ion Channels Piezo1, Piezo2, and TRPV4 in Chondrocyte Mechanotransduction and Mechano-Therapeutics for Osteoarthritis [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Piezo channels and GsMTx4: Two milestones in our understanding of excitatory mechanosensitive channels and their role in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

GsMTx4 TFA: A Technical Guide to Structure, Physicochemical Properties, and Mechanism of Action

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

GsMTx4, a peptide toxin isolated from the venom of the tarantula Grammostola rosea (formerly Grammostola spatulata), has emerged as a critical pharmacological tool for the study of mechanosensitive ion channels.[1] As a potent and selective inhibitor of cationic mechanosensitive channels, particularly those of the Piezo and TRP families, GsMTx4 offers a unique avenue for investigating the roles of these channels in a myriad of physiological and pathophysiological processes.[2][3][4] This technical guide provides a comprehensive overview of the structure, physicochemical properties, and mechanism of action of GsMTx4, with a particular focus on its trifluoroacetic acid (TFA) salt form, which is commonly used in research settings. Detailed experimental protocols for its characterization and diagrams illustrating its molecular interactions are presented to facilitate its effective use in the laboratory.

Structure and Composition

GsMTx4 is a 35-amino acid polypeptide characterized by an inhibitor cystine knot (ICK) motif. This structural motif, formed by three intramolecular disulfide bonds, confers significant stability to the peptide. The primary amino acid sequence and key structural features are detailed below.

Amino Acid Sequence and Molecular Formula

The amino acid sequence of GsMTx4 is: Gly-Cys-Leu-Glu-Phe-Trp-Trp-Lys-Cys-Asn-Pro-Asn-Asp-Asp-Lys-Cys-Cys-Arg-Pro-Lys-Leu-Lys-Cys-Ser-Lys-Leu-Phe-Lys-Leu-Cys-Asn-Phe-Ser-Phe-NH2

Key modifications include:

-

Disulfide Bridges: Cys2-Cys17, Cys9-Cys23, Cys16-Cys30

-

C-terminal Amidation: The C-terminus is amidated, a common feature in many venom peptides that can enhance stability and activity.

The molecular formula for the free base of GsMTx4 is C₁₈₅H₂₇₃N₄₉O₄₅S₆.

Three-Dimensional Structure

The solution structure of GsMTx4 has been determined by NMR spectroscopy and is available in the Protein Data Bank (PDB) under the accession code 1LU8 . The structure reveals an amphipathic molecule with a distinct hydrophobic patch surrounded by a ring of positively charged lysine residues. This amphipathic nature is crucial for its interaction with the lipid bilayer of cell membranes.

Physicochemical Properties

The physicochemical properties of GsMTx4 TFA are summarized in the table below. The trifluoroacetic acid (TFA) salt is a common form of purified peptides obtained from reversed-phase high-performance liquid chromatography (RP-HPLC), where TFA is used as an ion-pairing agent.

| Property | Value | References |

| Molecular Weight (Free Base) | ~4095.8 Da | |

| Molecular Weight (TFA Salt) | ~4216.9 Da (will vary with the number of TFA counter-ions) | |

| Appearance | White to off-white solid | |

| Purity (via HPLC) | ≥95% | |

| Solubility | Soluble in water to 1 mg/mL | |

| Isoelectric Point (pI) | Predicted to be basic due to a high content of lysine and arginine residues. | |

| Stability | The ICK motif provides high stability. Store at -20°C for long-term preservation. Solutions can be stored at -20°C for up to a month. |

Mechanism of Action

GsMTx4 inhibits cationic mechanosensitive channels through a unique lipid-mediated mechanism rather than direct pore blocking. This mode of action is consistent with its classification as a "gating modifier."

Interaction with the Lipid Bilayer

The amphipathic structure of GsMTx4 facilitates its partitioning into the cell membrane. Molecular dynamics simulations have revealed two primary binding modes:

-

Shallow Binding Mode: In a resting state, GsMTx4 resides superficially in the outer leaflet of the lipid bilayer, stabilized by electrostatic interactions between its positively charged lysine residues and the phospholipid headgroups.

-

Deep Binding Mode: Upon membrane stretch or tension, GsMTx4 is thought to insert deeper into the lipid bilayer. This insertion acts as an "area reservoir," locally relaxing the tension in the outer monolayer.

This tension modulation mechanism is depicted in the following diagram:

Inhibition of Mechanosensitive Ion Channels

By altering the local membrane tension, GsMTx4 makes it energetically less favorable for mechanosensitive channels like Piezo1 to open in response to mechanical stimuli. This results in a rightward shift in the pressure-gating curve of the channel, effectively increasing the threshold for activation. The proposed signaling pathway for GsMTx4-mediated inhibition of Piezo1 is as follows:

Notably, both the L- and D-enantiomers of GsMTx4 are active, which supports a mechanism that does not rely on a stereospecific lock-and-key interaction with the channel protein itself.

Experimental Protocols

This section provides an overview of common experimental methodologies for the characterization and study of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying and assessing the purity of GsMTx4.

-

Objective: To purify synthetic or recombinantly expressed GsMTx4 and to determine its purity.

-

Methodology:

-

Column: A C18 column is typically used for peptide separations.

-

Mobile Phase: A gradient of acetonitrile in water is used for elution. Both solvents are typically supplemented with 0.1% trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent to improve peak shape and resolution.

-

Gradient: A shallow gradient, for example, from 10% to 40% acetonitrile over 65 minutes, can be effective for purification.

-

Detection: UV absorbance is monitored at 214 nm and 280 nm.

-

Post-Purification: The collected fractions containing the purified peptide are lyophilized. The final product is the TFA salt of GsMTx4.

-

The following diagram illustrates a typical HPLC workflow for GsMTx4 purification.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized or purified GsMTx4.

-

Objective: To verify the correct mass of GsMTx4, confirming its primary sequence and the successful formation of the three disulfide bonds.

-

Methodology:

-

Sample Preparation: The lyophilized peptide is reconstituted in a suitable solvent. For ESI-MS, it may be beneficial to exchange the TFA counter-ion with acetate or formate to improve ionization. This can be achieved by repeatedly dissolving the peptide in a solution containing the new counter-ion and re-lyophilizing.

-

Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are commonly used.

-

Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion and other charged states of the peptide. The observed mass should match the theoretical mass calculated from the amino acid sequence.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to assess the secondary structure and proper folding of GsMTx4.

-

Objective: To confirm the presence of the correct secondary structural elements, which is indicative of proper folding and the formation of the ICK motif.

-

Methodology:

-

Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas.

-

Sample Preparation: GsMTx4 is dissolved in an appropriate buffer (e.g., phosphate buffer) at a known concentration (e.g., 2 µM). A buffer-only sample is used as a blank.

-

Data Acquisition: Spectra are typically recorded from 200 to 260 nm. Multiple scans (e.g., 80-100) are often averaged to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is corrected by subtracting the blank spectrum. The shape of the spectrum provides information about the secondary structure content. The CD spectrum of the D-enantiomer of GsMTx4 will be the mirror image of the L-enantiomer.

-

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying the inhibitory effect of GsMTx4 on ion channels.

-

Objective: To quantify the inhibitory potency and kinetics of GsMTx4 on mechanosensitive channels like Piezo1.

-

Methodology:

-

Cell Preparation: A cell line expressing the channel of interest (e.g., HEK293 cells transfected with Piezo1 cDNA) is used.

-

Patch Configuration: The outside-out patch configuration is often used to study the effect of extracellularly applied GsMTx4.

-

Stimulation: A high-speed pressure clamp is used to apply negative pressure pulses to the patch pipette, thereby stretching the membrane patch and activating the mechanosensitive channels.

-

GsMTx4 Application: A perfusion system is used to rapidly apply and wash out GsMTx4 at various concentrations.

-

Data Analysis: The inhibition of the mechanically-gated current is measured. The on-rate, off-rate, and equilibrium dissociation constant (KD) can be calculated from the kinetics of inhibition and washout.

-

Conclusion

This compound is an invaluable tool for the study of mechanobiology. Its well-defined structure, characterized physicochemical properties, and unique lipid-mediated mechanism of action make it a highly specific inhibitor of cationic mechanosensitive channels. The experimental protocols outlined in this guide provide a framework for the purification, characterization, and functional assessment of this important peptide. A thorough understanding of its properties and mechanism is essential for its effective application in elucidating the roles of mechanosensitive ion channels in health and disease, and for the potential development of novel therapeutics targeting these channels.

References

- 1. Molecular dynamics simulations of a stretch-activated channel inhibitor GsMTx4 with lipid membranes: two binding modes and effects of lipid structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GsMTx4: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid membrane interaction and antimicrobial activity of GsMTx-4, an inhibitor of mechanosensitive channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanosensitive Ion Channels and the Peptide Inhibitor GsMTx-4: History, Properties, Mechanisms and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

GsMTx4 TFA: A Technical Guide to its Interactions with the TRP Channel Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

GsMTx4, a peptide toxin isolated from the venom of the tarantula Grammostola spatulata, has emerged as a critical pharmacological tool for investigating mechanosensitive ion channels.[1] Its trifluoroacetate (TFA) salt is commonly used in research settings. This technical guide provides an in-depth overview of GsMTx4 TFA's targets within the Transient Receptor Potential (TRP) channel family, focusing on its mechanism of action, quantitative data, and detailed experimental protocols. GsMTx4 is known to selectively inhibit cationic mechanosensitive channels, with TRPC1 and TRPC6 being prominent targets within the TRP family.[2] It also shows effects on other mechanosensitive channels like Piezo1 and Piezo2.[3]

Mechanism of Action

GsMTx4 does not act as a classic pore blocker. Instead, it functions as a "gating modifier". The peptide partitions into the lipid bilayer surrounding the channel and is thought to alter the local membrane mechanics. This change in the lipid environment makes it energetically less favorable for the channel to open in response to mechanical stimuli, effectively increasing the threshold for activation. This mechanism is supported by the observation that both the L- and D-enantiomers of GsMTx4 are active, suggesting a non-stereospecific interaction with the channel protein itself.

Primary TRP Channel Targets of this compound

GsMTx4 has been demonstrated to selectively inhibit specific members of the TRP canonical (TRPC) subfamily.

-

TRPC1: Identified as a mechanosensitive channel, TRPC1 is a key target of GsMTx4. Inhibition of TRPC1 by GsMTx4 has been observed in various cell types.

-

TRPC6: Similar to TRPC1, TRPC6 is a stretch-activated channel that is effectively inhibited by GsMTx4. The toxin blocks both mechanically-induced and diacylglycerol (DAG)-mediated activation of TRPC6.

While GsMTx4 is a potent inhibitor of these TRPC channels, it is important to note its broader activity on other mechanosensitive channels, such as the Piezo family, for accurate interpretation of experimental results.

Quantitative Data: Inhibition of TRP and Related Channels

| Target Channel | Parameter | Value | Cell Type | Comments | Reference |

| Stretch-Activated Channels (likely including TRPC1) | Kd | ~0.5 µM | Rat Astrocytes | Determined from association and dissociation rates. | |

| Piezo1 | Kd | ~155 nM | HEK293 Cells | Calculated from kinetic data of binding and unbinding. | |

| TRPC6 | Effective Concentration | 5 µM | CHO Cells | Concentration used to achieve significant inhibition of OAG-activated currents. | |

| TRPC1 | Effective Concentration | 5 µM | Transfected Cells | Concentration used to inhibit channel activity in outside-out patches. | |

| Piezo1 | % Inhibition | ~80% | HEK293 Cells | At a concentration of micromolar GsMTx4. | |

| Mechanosensitive Currents | % Inhibition | ~70% | Not Specified | General inhibition of mechanosensitive currents. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of GsMTx4 on TRP channels, synthesized from published literature.

Whole-Cell Patch-Clamp Electrophysiology for TRPC6

This protocol is designed to measure the effect of GsMTx4 on whole-cell currents in cells expressing TRPC6, activated by a chemical agonist.

Objective: To determine the inhibitory effect of GsMTx4 on TRPC6 channel activity.

Materials:

-

HEK293 or CHO cells stably or transiently expressing human TRPC6.

-

This compound stock solution (1 mM in deionized water).

-

1-Oleoyl-2-acetyl-sn-glycerol (OAG) stock solution (100 mM in DMSO).

-

Extracellular (bath) solution: 137 mM NaCl, 5.9 mM KCl, 1.8 mM CaCl2, 1.2 mM MgCl2, 14 mM glucose, 10 mM HEPES (pH adjusted to 7.4 with NaOH).

-

Intracellular (pipette) solution: 120 mM CsOH, 120 mM aspartic acid, 4 mM MgCl2, 5 mM MgATP, 10 mM HEPES, 10 mM EGTA (pH adjusted to 7.2 with CsOH).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Perfusion system for rapid solution exchange.

Procedure:

-

Culture TRPC6-expressing cells on glass coverslips to an appropriate confluency.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Mount a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the cell at a holding potential of 0 mV.

-

Apply a ramp voltage protocol from -100 mV to +100 mV over 1000 ms every 1.3 seconds to elicit baseline currents.

-

Activate TRPC6 channels by perfusing the cell with the extracellular solution containing a final concentration of 100 µM OAG.

-

Once a stable OAG-activated current is established, co-apply the desired concentration of GsMTx4 (e.g., 5 µM) with the OAG-containing solution.

-

Record the currents in the presence of GsMTx4.

-

To observe washout, perfuse the cell with the OAG-containing solution without GsMTx4.

-

Analyze the current-voltage (I-V) relationship and the time course of inhibition.

Calcium Imaging of TRPC6 Activity

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPC6 channel activity.

Objective: To visualize and quantify the inhibition of TRPC6-mediated calcium influx by GsMTx4.

Materials:

-

CHO or HEK293 cells expressing human TRPC6.

-

Fura-2 AM or Fluo-8 AM calcium indicator dye.

-

Pluronic F-127.

-

This compound stock solution (1 mM in deionized water).

-

OAG stock solution (100 mM in DMSO).

-

HEPES-buffered saline (HBS): 137 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1.2 mM MgCl2, 10 mM glucose, 10 mM HEPES (pH 7.4).

-

Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation/emission (for Fluo-8).

-

Perfusion system.

Procedure:

-

Seed TRPC6-expressing cells on glass-bottom imaging dishes.

-

Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS) for 30-60 minutes at 37°C.

-

Wash the cells with HBS to remove excess dye and allow for de-esterification for at least 15 minutes.

-

Mount the dish on the microscope stage and perfuse with HBS.

-

Acquire baseline fluorescence images. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm.

-

Stimulate the cells with OAG (e.g., 100 µM) to activate TRPC6 channels and record the increase in [Ca2+]i.

-

After a stable response is achieved, co-perfuse with OAG and the desired concentration of GsMTx4.

-

Record the change in [Ca2+]i in the presence of the inhibitor.

-

Analyze the fluorescence ratio (F340/F380 for Fura-2) or intensity over time to quantify the inhibitory effect of GsMTx4.

Visualizations

Signaling Pathway of TRPC6 Inhibition by GsMTx4

Caption: GsMTx4 inhibits TRPC6 by modifying the lipid bilayer, thus altering channel gating.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for assessing GsMTx4's effect on TRP channels using patch-clamp.

Logical Relationship of GsMTx4's Effects

Caption: Logical flow of GsMTx4's action from toxin to functional inhibition.

References

An In-depth Technical Guide to GsMTx4 TFA for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GsMTx4, a peptide toxin isolated from the venom of the Chilean rose tarantula (Grammostola rosea or Grammostola spatulata), is a potent and selective inhibitor of mechanosensitive ion channels (MSCs).[1] Its trifluoroacetate (TFA) salt is commonly used in research settings. This peptide has emerged as a critical pharmacological tool in neuroscience for dissecting the roles of mechanotransduction in various physiological and pathological processes. GsMTx4 belongs to the inhibitor cysteine knot (ICK) family of peptides, which are characterized by a specific disulfide bond pattern that confers significant stability.[1][2] This guide provides a comprehensive review of the literature on GsMTx4 TFA, focusing on its application in neuroscience research, with detailed data, experimental protocols, and pathway visualizations.

Mechanism of Action

GsMTx4 primarily targets cation-permeable mechanosensitive channels, including members of the Piezo and Transient Receptor Potential (TRP) families.[1][2] Unlike typical channel blockers that occlude the pore, GsMTx4 is a "gating modifier." It partitions into the lipid bilayer and is thought to alter the local membrane mechanics, thereby making the channels less sensitive to mechanical stimuli. This mechanism is supported by the observation that both the L- and D-enantiomers of GsMTx4 are active, suggesting a lack of stereospecific interaction with the channel protein itself. The peptide's interaction with the lipid membrane is influenced by its amphipathic nature and positively charged lysine residues.

Core Applications in Neuroscience Research

This compound has been instrumental in elucidating the function of mechanosensitive ion channels in a variety of neuroscience contexts:

-

Pain Perception: A significant body of research has focused on the role of MSCs in pain. GsMTx4 has been shown to reduce mechanical allodynia and hyperalgesia in rodent models of inflammatory and neuropathic pain. It is also being investigated as a potential therapeutic for pain associated with conditions like schwannomatosis.

-

Neurological Disorders: Research suggests that GsMTx4 may have neuroprotective effects. It has been shown to be protective against chemically induced demyelination in the central nervous system. GsMTx4 also attenuates lysophosphatidylcholine (LPC)-induced astrocyte toxicity and microglial reactivity.

-

Neural Stem Cell Differentiation: GsMTx4 has been observed to influence the fate of human neural stem cells, suppressing neurogenesis while enhancing astrogenesis.

-

Cellular Mechanotransduction: At a fundamental level, GsMTx4 is used to probe the involvement of MSCs in cellular responses to mechanical stimuli in various neural cell types, including astrocytes and sensory neurons.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's effects on various ion channels and biological processes, as reported in the literature.

| Target Channel | Cell Type | Method | IC50 / KD | Concentration for Effect | Effect | Reference |

| Piezo1 | HEK293 cells | Outside-out patch | KD ~155 nM | 5 µM | Reduces charge transfer to 38% of initial levels. | |

| Piezo1 | Transfected HEK293 cells | Electrophysiology | - | Micromolar concentrations | ~80% reversible inhibition of mechanically induced current. | |

| Piezo2 | Human EC cell model (QGP-1) | Electrophysiology | - | - | Blocked mechanosensitive currents. | |

| Piezo2 | Transfected HEK293 cells | Electrophysiology | - | - | Reversible and dose-dependent inhibition. | |

| TRPC1 | - | - | - | - | Inhibition. | |

| TRPC6 | - | - | - | - | Inhibition. | |

| TACAN | - | - | - | - | Inhibition. |

| Biological Process | Model System | This compound Concentration | Effect | Reference |

| Mechanical Allodynia | Mouse hindpaw (co-injected with CM) | 10 µM | Prevents heightened sensitivity to light touch. | |

| Demyelination | Organotypic cerebellar slices | 500 nM (48h) | Attenuates demyelination induced by psychosine. | |

| Astrocyte Toxicity | In vivo (mouse cerebral cortex) | 3 µM (1 µL injection) | Inhibits LPC-induced astrocyte toxicity and demyelination. | |

| Microglial Reactivity | In vivo (mouse cerebral cortex) | 3 µM (1 µL injection) | Prevented the enhanced increase in microglial reactivity and cell numbers induced by LPC. | |

| Leptin-induced Signaling | Breast epithelial cells (MCF10A) | 2.5 µM (16h) | Diminished leptin-induced AMPK and MLC-2 phosphorylation. | |

| Neurogenesis | Human neural stem cells | 5 µM (12h) | Suppresses neurogenesis and increases astrogenesis. | |

| Neuropathic Pain | Rodent models | - | A GsMTx4-derived peptide (P10581) reduced mechanical hyperalgesia and neuropathic pain. | |

| Schwannomatosis Pain Model | Mouse hindpaw | - | Reverses hyperalgesia, restoring withdrawal thresholds to baseline. |

Experimental Protocols

In Vitro Electrophysiology (Patch-Clamp)

-

Objective: To measure the effect of GsMTx4 on mechanosensitive channel currents.

-

Cell Preparation: HEK293 cells are transfected with the cDNA for the ion channel of interest (e.g., Piezo1).

-

Recording Configuration: Outside-out patches are established using an Axopatch 200B amplifier.

-

Mechanical Stimulation: A high-speed pressure clamp (e.g., HSPC-1) is used to apply negative pressure steps (e.g., 500 ms steps from 40-90 mmHg) to the patch pipette to activate mechanosensitive channels.

-

GsMTx4 Application: this compound is dissolved in the extracellular solution and perfused onto the patch.

-

Data Analysis: The amplitude and kinetics of the mechanically activated currents are measured before and after the application of GsMTx4 to determine the extent of inhibition.

In Vivo Pain Behavior (Von Frey Test)

-

Objective: To assess mechanical allodynia or hyperalgesia in rodent models.

-

Animal Model: Mice are often used. Pain can be induced by injecting conditioned media from painful schwannomas or by sciatic nerve injury.

-

GsMTx4 Administration: this compound is injected locally (e.g., into the hind paw) or systemically.

-

Procedure: Calibrated von Frey monofilaments are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.

-

Data Analysis: A significant increase in the paw withdrawal threshold after GsMTx4 treatment indicates an analgesic effect. A 50% reduction in the mechanical pain response is often considered a positive outcome.

In Vivo Demyelination Model

-

Objective: To evaluate the neuroprotective effects of GsMTx4 against demyelination.

-

Animal Model: Adult mice are used.

-

Procedure: A focal demyelinating lesion is created by stereotactic injection of lysophosphatidylcholine (LPC) into the cerebral cortex. This compound is co-administered with LPC.

-

Analysis: After a set period, brain tissue is collected and processed for immunohistochemistry to assess the extent of demyelination (e.g., using myelin basic protein staining), neuronal damage, astrocyte toxicity, and microglial reactivity.

Visualizations

Signaling and Mechanistic Pathways

Caption: GsMTx4 partitions into the lipid bilayer, altering local membrane mechanics to inhibit mechanosensitive channel gating.

Experimental Workflow for In Vivo Pain Assessment

Caption: Workflow for assessing the analgesic effects of this compound in a rodent model of mechanical pain.

Logical Relationship of GsMTx4's Neuroprotective Effects

Caption: GsMTx4 confers neuroprotection by inhibiting mechanosensitive channel overactivation, thereby reducing downstream cellular damage.

Conclusion

This compound is an indispensable tool for neuroscience research, enabling the specific investigation of mechanosensitive ion channels in health and disease. Its unique mechanism of action as a gating modifier provides a powerful approach to modulate the activity of these channels. The accumulated evidence strongly supports its utility in studying pain mechanisms, neuroinflammation, and neural development. Future research will likely continue to uncover novel roles for mechanotransduction in the nervous system, with GsMTx4 at the forefront of these discoveries. As a potential therapeutic, derivatives of GsMTx4 are being explored for non-opioid pain relief, highlighting its translational significance.

References

Methodological & Application

GsMTx4 TFA: Application Notes and Protocols for Patch Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of GsMTx4 trifluoroacetate (TFA), a potent inhibitor of mechanosensitive ion channels (MSCs), in patch clamp electrophysiology. GsMTx4, a peptide toxin isolated from the venom of the tarantula Grammostola spatulata, is a valuable pharmacological tool for investigating the role of cationic MSCs, such as Piezo1, Piezo2, and some TRP channels, in various physiological and pathophysiological processes.[1][2][3] This guide outlines the mechanism of action of GsMTx4, provides comprehensive protocols for its application in patch clamp studies, and presents key quantitative data in a structured format.

Introduction to GsMTx4

GsMTx4 is a 34-amino-acid peptide that belongs to the inhibitor cystine knot (ICK) family of toxins.[1][2] It selectively inhibits cationic mechanosensitive channels, which are implicated in a wide range of biological processes including touch sensation, proprioception, vascular tone regulation, and cellular volume control. Unlike classic channel blockers that occlude the pore, GsMTx4 acts as a "gating modifier." It partitions into the lipid bilayer and is thought to alter the local membrane mechanics, thereby making it more difficult for the channel to open in response to mechanical stimuli. This unique mechanism of action makes GsMTx4 a specific and powerful tool for dissecting the contributions of MSCs in complex biological systems.

Mechanism of Action: A Membrane-Mediated Inhibition

GsMTx4's inhibitory action is not dependent on direct, high-affinity binding to a specific site on the channel protein itself. Instead, it modulates channel gating by altering the physical properties of the surrounding lipid bilayer. The proposed mechanism involves the following steps:

-

Partitioning into the Outer Leaflet: The amphipathic nature of GsMTx4 allows it to insert into the outer leaflet of the cell membrane.

-

Alteration of Local Membrane Tension: Once in the membrane, GsMTx4 is thought to change the local curvature and lateral pressure within the bilayer.

-

Inhibition of Channel Gating: This alteration of the membrane environment energetically disfavors the conformational changes required for the mechanosensitive channel to open in response to stretch or pressure.

This indirect mechanism is supported by the finding that both the L- and D-enantiomers of GsMTx4 are effective inhibitors, suggesting a lack of a specific chiral binding pocket.

References

- 1. The neuropeptide GsMTx4 inhibits a mechanosensitive BK channel through the voltage-dependent modification specific to mechano-gating - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GsMTx4: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GsMTx4 | TRPC Channels | Tocris Bioscience [tocris.com]

Application Notes and Protocols: GsMTx4 TFA Reconstitution and Storage

These guidelines are intended for researchers, scientists, and drug development professionals on the proper reconstitution and storage of GsMTx4 Trifluoroacetate (TFA). Adherence to these protocols is crucial for maintaining the peptide's stability and ensuring reliable experimental outcomes.

Product Information

GsMTx4 is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. It is a potent and selective inhibitor of mechanosensitive ion channels, including Piezo and some TRP channels.[1][2][3] GsMTx4 TFA is a valuable pharmacological tool for investigating the physiological and pathological roles of these channels.[1][2]

Reconstitution Data

For optimal results, this compound should be reconstituted according to the parameters outlined below. Water is the recommended solvent for creating stock solutions.

Table 1: this compound Solubility

| Solvent | Solubility |

| Water | ≥ 1 mg/mL |

| Water | 10 mg/mL |

| Water | 16.67 mg/mL (3.95 mM) |

| DMSO | ≥ 50 mg/mL |

Note: To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial. For in vivo experiments, various solvent systems can be employed, such as PBS or a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Experimental Protocol: Reconstitution of this compound

This protocol details the steps for reconstituting lyophilized this compound to create a stock solution.

Materials:

-

This compound (lyophilized powder)

-

Sterile, high-purity water (e.g., Milli-Q® or equivalent)

-

Sterile, low-protein-binding microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Ultrasonic bath, water bath or heating block set to 37°C

Procedure:

-

Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.

-

Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

-

Solvent Addition: Carefully add the desired volume of sterile water to the vial to achieve the target concentration. Refer to the Certificate of Analysis for the specific mass of the peptide in the vial.

-

Dissolution: Gently vortex the vial to dissolve the peptide. If the peptide does not fully dissolve, the following steps can be taken:

-

Warm the solution to 37°C for a short period.

-

Briefly sonicate the solution in an ultrasonic bath.

-

-

Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate before use.

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

Storage Instructions

Proper storage of both the lyophilized powder and reconstituted solutions is critical for maintaining the activity of this compound.

Table 2: Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Notes |

| Lyophilized Powder | -20°C | 3 years | Store sealed and protected from moisture and light. |

| Lyophilized Powder | 4°C | 2 years | For shorter-term storage. |

| Reconstituted Solution | -80°C | 6 months | Recommended for long-term storage of stock solutions. |

| Reconstituted Solution | -20°C | 1 month | Suitable for short-term storage. |

Important Considerations:

-

Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent degradation.

-

Light and Moisture Protection: The lyophilized powder should be kept in a tightly sealed container and protected from light.

-

Fresh Preparations: For in vivo studies, it is advisable to prepare working solutions fresh on the day of use.

Workflow and Signaling Pathway Diagrams

Diagram 1: this compound Reconstitution and Storage Workflow

A workflow for the reconstitution and storage of this compound.

Diagram 2: GsMTx4 Signaling Pathway Inhibition

GsMTx4 inhibits mechanosensitive ion channels, blocking cation influx.

References

Optimal Working Concentration of GsMTx4 TFA for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GsMTx4 trifluoroacetate (TFA) is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. It is a potent and selective inhibitor of cationic mechanosensitive ion channels, including members of the Piezo and Transient Receptor Potential (TRP) channel families.[1][2][3] These channels are critical mediators of cellular responses to mechanical stimuli, playing roles in a wide array of physiological and pathophysiological processes such as touch sensation, blood pressure regulation, and cellular development.[4] This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of GsMTx4 TFA in cell culture experiments.

Mechanism of Action

GsMTx4 acts as a gating modifier, binding to the lipid membrane and altering the local stress to inhibit the opening of mechanosensitive ion channels.[4] It has been shown to selectively block stretch-activated cation channels in various cell types, including astrocytes, cardiac cells, and smooth and skeletal muscle cells. A key target of GsMTx4 is the Piezo1 channel, which is involved in numerous mechanotransduction pathways. Inhibition of Piezo1 by GsMTx4 can modulate downstream signaling cascades, such as the calcineurin/NFAT pathway.

Data Presentation: Recommended Working Concentrations

The optimal concentration of this compound is cell-type and assay-dependent. The following table summarizes previously reported working concentrations in various cell culture models.

| Cell Type | Assay | Concentration | Observed Effect | Reference |

| HEK293 cells (transfected with Piezo1) | Electrophysiology (Outside-out patch) | 5 µM | Reduced Piezo1-mediated charge transfer to 38% of initial levels. | |

| Breast epithelial cells (MCF10A) | Western Blot | 2.5 µM | Diminished leptin-induced AMPK and MLC-2 phosphorylation. | |

| Organotypic cerebellar slices | Immunohistochemistry | 500 nM | Attenuated demyelination induced by psychosine. | |

| Human neural stem cells | Differentiation assay | 5 µM | Suppressed neurogenesis and increased astrogenesis. | |

| Astrocytes, cardiac cells, smooth and skeletal muscle cells | General stretch-activation assays | 5 µM | Blocked cation-selective stretch-activated channels. | |

| Primary human lung fibroblasts (HLFs) | Western Blot | Not specified | Decreased phosphorylation levels of proteins in the mTOR and PI3K-Akt signaling pathways. | |

| Cultured DRG neurons | Calcium imaging | 5 µM | Inhibited mechanical stimulation-evoked intracellular calcium increases. |

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using Calcium Imaging

This protocol outlines a general method for determining the effective concentration of this compound for inhibiting mechanically induced calcium influx.

1. Cell Preparation: a. Plate cells on a suitable substrate for microscopy (e.g., collagen-coated glass-bottom dishes). b. Culture cells to the desired confluency.

2. Calcium Indicator Loading: a. Prepare a loading solution of a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). b. Remove the culture medium and wash the cells with the buffer. c. Incubate the cells with the calcium indicator loading solution at 37°C for 30-60 minutes. d. Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.

3. This compound Incubation: a. Prepare a range of this compound concentrations (e.g., 100 nM, 500 nM, 1 µM, 2.5 µM, 5 µM, 10 µM) in the physiological buffer. b. Incubate the cells with the different concentrations of this compound for a predetermined time (e.g., 15-30 minutes) prior to mechanical stimulation. Include a vehicle control (buffer without this compound).

4. Mechanical Stimulation and Imaging: a. Mount the cell dish on an inverted microscope equipped for fluorescence imaging. b. Apply a controlled mechanical stimulus (e.g., fluid shear stress, substrate stretch, or direct indentation with a micropipette). c. Record the intracellular calcium levels before, during, and after mechanical stimulation for each this compound concentration.

5. Data Analysis: a. Quantify the change in fluorescence intensity as a measure of intracellular calcium concentration. b. Plot the peak calcium response as a function of this compound concentration to determine the dose-response relationship and the IC50 value.

Protocol 2: Validation of this compound Activity using Electrophysiology (Patch-Clamp)

This protocol is for the direct measurement of ion channel activity and its inhibition by this compound.

1. Cell Preparation: a. Prepare cells as for standard patch-clamp recording.

2. Patch-Clamp Recording: a. Obtain a high-resistance seal (>1 GΩ) in the whole-cell or outside-out patch configuration. b. Apply a mechanical stimulus (e.g., pressure through the patch pipette) to activate mechanosensitive channels. c. Record the resulting ion channel currents.

3. This compound Application: a. Perfuse the patched cell with a solution containing the desired concentration of this compound. b. Continuously record the channel activity during this compound application.

4. Data Analysis: a. Measure the amplitude and/or open probability of the mechanosensitive channel currents before and after this compound application. b. Calculate the percentage of inhibition for each concentration to determine the optimal inhibitory concentration.

Signaling Pathways and Experimental Workflows

GsMTx4 Signaling Pathway Inhibition

GsMTx4 is known to inhibit the Piezo1 mechanosensitive ion channel. Activation of Piezo1 by mechanical strain leads to an influx of calcium ions (Ca2+), which can then activate downstream signaling pathways. One such pathway involves Calcineurin (CaN) and the Nuclear Factor of Activated T-cells (NFAT). The following diagram illustrates this inhibitory action.

Caption: Inhibition of the Piezo1-CaN-NFAT signaling pathway by this compound.

Experimental Workflow for Determining Optimal Concentration

The following diagram outlines a logical workflow for determining the optimal working concentration of this compound in a new experimental system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GsMTx4: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piezo channels and GsMTx4: Two milestones in our understanding of excitatory mechanosensitive channels and their role in pathology - PMC [pmc.ncbi.nlm.nih.gov]

GsMTx4 TFA: Application Notes and Protocols for Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GsMTx4 is a 35-amino acid peptide isolated from the venom of the Chilean rose tarantula (Grammostola rosea)[1]. As a potent and selective inhibitor of cationic mechanosensitive ion channels (MSCs), particularly Piezo and some Transient Receptor Potential (TRP) channels, GsMTx4 has emerged as a critical pharmacological tool[1][2][3][4]. The trifluoroacetate (TFA) salt of GsMTx4 is a common formulation used in research. The peptide does not act as a traditional pore blocker; instead, it modifies the gating of MSCs by inserting into the lipid bilayer and altering local membrane tension, making the channels less sensitive to mechanical stimuli. This unique mechanism is not stereospecific, as both the L- and D-enantiomers of GsMTx4 are active.

GsMTx4 has demonstrated therapeutic potential in various preclinical models, showing efficacy in studies of Duchenne muscular dystrophy (DMD), neuropathic pain, and cardiac ischemia-reperfusion injury. It is reported to be non-toxic and non-immunogenic in mice, with a long pharmacokinetic half-life, making it a desirable candidate for drug development. These notes provide detailed protocols for the preparation and administration of GsMTx4 TFA in mouse models, along with a summary of relevant quantitative data from published studies.

Mechanism of Action

GsMTx4 functions as a "gating modifier" of mechanosensitive ion channels. Its amphipathic nature allows it to interact with and insert itself into the cell membrane's lipid bilayer. Under resting conditions, the peptide associates superficially with the outer monolayer. When the membrane is stretched, GsMTx4 penetrates deeper, acting as an "area reservoir" that buffers the tension transmitted to the ion channel. This change in the local mechanical environment of the channel increases the energy required for the channel to open, thereby inhibiting the influx of cations (like Ca²⁺) in response to physical force.

Experimental Protocols

Reconstitution and Storage of this compound

Proper reconstitution is critical for peptide stability and activity. This compound is typically supplied as a lyophilized powder.

-

Reconstitution Solvent: For most in vivo applications, sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) is recommended. For stock solutions, sterile deionized water can be used. If solubility is an issue, a small amount of a solubilizing agent may be required, as indicated by some suppliers (e.g., 10% DMSO followed by 90% saline). Always confirm the recommended solvent with the specific product data sheet.

-

Protocol:

-

Before opening, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

-

Under sterile conditions, add the calculated volume of the appropriate cold, sterile solvent to the vial.

-

Gently swirl or roll the vial to dissolve the peptide. Do not shake or vortex , as this can cause aggregation and degradation.

-

Once dissolved, the solution can be further diluted to the final working concentration using sterile saline or PBS.

-

-

Storage:

-

Lyophilized Powder: Store desiccated at -20°C or -80°C for long-term stability.

-

Stock Solutions: Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (up to one week), solutions can be kept at 2-8°C.

-

Administration Routes

The choice of administration route depends on the experimental goal (e.g., systemic vs. local effects), the required pharmacokinetic profile, and the specific mouse model. All injections should be performed using sterile technique with a new needle and syringe for each animal.

a) Subcutaneous (SC) Injection

This route is common for sustained release and has been used effectively for chronic GsMTx4-D administration, resulting in a long half-life.

-

Needle Size: 25-27 G.

-

Volume: Typically 5 mL/kg; up to 10 mL/kg total.

-

Protocol:

-

Restrain the mouse by scruffing the loose skin over the neck and shoulders.

-

This action creates a "tent" of skin.

-

Insert the needle (bevel up) into the base of the skin tent, parallel to the body.

-

Aspirate gently to ensure the needle is not in a blood vessel. You should feel negative pressure.

-

Inject the solution slowly to form a small bleb under the skin.

-

Withdraw the needle and return the mouse to its cage. Rotate injection sites if dosing is repeated.

-

b) Intraperitoneal (IP) Injection

IP injection allows for rapid systemic absorption and is widely used in pain and inflammation models.

-

Needle Size: 25-27 G.

-

Volume: Up to 10 mL/kg (e.g., a 25g mouse can receive up to 0.25 mL).

-

Protocol:

-

Securely restrain the mouse, turning it to expose the abdomen. A head-down tilt helps move abdominal organs away from the injection site.

-

Identify the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.

-

Wipe the site with 70% alcohol.

-

Insert the needle (bevel up) at a 30-45° angle.

-

Aspirate to check for the aspiration of urine or intestinal contents. If fluid is drawn, discard the syringe and re-attempt with fresh material at a different site.

-

Inject the substance smoothly.

-

Withdraw the needle and monitor the animal for any signs of distress.

-

c) Intravenous (IV) Injection

IV administration provides the most rapid and complete systemic distribution. The lateral tail vein is the most common site in mice.

-

Needle Size: 27-30 G.

-

Volume: 5 mL/kg for a bolus injection; up to 10 mL/kg for a slow infusion.

-

Protocol:

-

Properly restrain the mouse in a device that provides access to the tail.

-

Warm the tail using a heat lamp or warm water to induce vasodilation, making the lateral veins more visible.

-

Wipe the tail with 70% alcohol.

-

Insert the needle (bevel up) at a shallow angle into one of the lateral tail veins.

-

Successful entry is often confirmed by a small flash of blood in the needle hub.

-

Inject the solution slowly. The vein should blanch, and there should be no resistance or formation of a subcutaneous bleb.

-

After injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding.

-

Quantitative Data Summary

The following tables summarize quantitative data from in vivo mouse studies using GsMTx4 or its D-enantiomer.

Table 1: Pharmacokinetic Profile of GsMTx4-D in Mice

| Parameter | Route | Dose | Mouse Strain | Value | Citation |

| Half-life (t½) | Subcutaneous | Not specified (multi-dose regimen) | D2.mdx | ~1 week | |

| Tissue Conc. | Subcutaneous | 50 mg/kg (single dose) | C57BL/6J | ~1 µM in cardiac muscle at 24h |

Table 2: Efficacy Data of GsMTx4 Administration in Mouse Models

| Mouse Model | Administration Route | Dose / Concentration | Key Quantitative Finding | Citation |

| Duchenne Muscular Dystrophy (D2.mdx) | Subcutaneous | Not specified (6-week regimen) | ~50% decrease in susceptibility to eccentric contraction-induced injury. | |

| Duchenne Muscular Dystrophy (mdx) | Intramuscular (TA muscle) | 5 µM (30-day regimen) | Increased cross-sectional area of myofibers; reduced proportion of centrally nucleated fibers. | |

| Inflammatory Pain (Schwannomatosis Model) | Intradermal (Footpad) | 10 µM (co-injected) | Prevented a four-fold reduction in paw withdrawal threshold caused by conditioned medium. | |

| Inflammatory & Neuropathic Pain | Intraperitoneal | 270 µg/kg (single dose) | Significantly reduced mechanical allodynia in inflammation and nerve injury models. | |

| Neuropathic Pain (CCI Model) | Intradermal (derived peptide P10581) | 1.8 µg/kg | Reduced neuropathic pain for up to 14 days post-injury. | |

| Nocturia (ClockΔ19/Δ19) | Intraperitoneal | High dose (unspecified) | Significantly decreased voiding frequency during the sleep phase (ZT0). | |

| Focal Demyelination | Stereotactic (Intracerebral) | 3 µM in 1 µL | Prevented LPC-induced increase in microglial reactivity and cell numbers. |

References

Application Notes and Protocols for GsMTx4 TFA Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GsMTx4 trifluoroacetate (TFA) is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. It is a potent and selective inhibitor of mechanosensitive ion channels (MSCs), particularly Piezo and some Transient Receptor Potential (TRP) channels.[1][2] As a valuable pharmacological tool, GsMTx4 is instrumental in studying the roles of these channels in various physiological and pathological processes, including pain, touch sensation, and cardiovascular regulation.[3][4] Proper preparation of a stable and accurate stock solution is the critical first step for reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and handling of GsMTx4 TFA stock solutions using dimethyl sulfoxide (DMSO).

Properties of this compound

This compound is a lyophilized powder and its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | ~4095.86 g/mol (free base) | |

| Formula | C₁₈₅H₂₇₃N₄₉O₄₅S₆ (free base) | |

| Appearance | Lyophilized powder | N/A |

| Purity | ≥95% |

Solubility and Recommended Solvents

This compound exhibits good solubility in both aqueous solutions and organic solvents. For the preparation of high-concentration stock solutions, DMSO is a preferred solvent due to its excellent solvating power for peptides and its compatibility with many biological assays at low final concentrations.

| Solvent | Solubility | Reference |

| DMSO | ≥ 50 mg/mL | |

| Water | 16.67 mg/mL (ultrasonication may be needed) |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile, low-retention pipette tips

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pre-equilibration of Materials: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.

-

Centrifugation: Briefly centrifuge the vial of this compound to ensure that all the lyophilized powder is collected at the bottom of the vial.

-

Calculation of Required DMSO Volume:

-

Determine the mass of this compound provided in the vial (e.g., 1 mg).

-

Use the molecular weight of GsMTx4 (free base, ~4095.86 g/mol ) to calculate the volume of DMSO required for a 10 mM stock solution.

-

Formula: Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Example for 1 mg of this compound:

-

Volume (L) = 0.001 g / (0.010 mol/L * 4095.86 g/mol ) = 0.00002441 L

-

Volume (µL) = 24.41 µL

-

-

-

Dissolution:

-

Carefully open the vial of this compound.

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

-

Close the vial tightly and vortex gently for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure that all the peptide has dissolved and the solution is clear. If necessary, brief sonication in a water bath can be used to aid dissolution.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Stock Solution Storage and Stability:

| Storage Condition | Powder | In Solvent (DMSO) | Reference | | --- | --- | --- | | -80°C | 2 years | 6 months | | | -20°C | 1 year | 1 month | |

Note: Always protect the stock solution from light and moisture.

Experimental Workflow

Caption: Workflow for this compound stock solution preparation.

GsMTx4 Signaling Pathway Inhibition

GsMTx4 is known to inhibit mechanosensitive ion channels, such as Piezo1, which play a crucial role in converting mechanical stimuli into cellular signals. One of the downstream pathways affected by Piezo1 activation is the Calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling cascade. Mechanical stress activates Piezo1, leading to an influx of Ca²⁺ ions. The increased intracellular Ca²⁺ activates Calcineurin, a phosphatase that dephosphorylates NFAT, allowing its translocation to the nucleus to regulate gene expression. GsMTx4, by blocking Piezo1, prevents this entire signaling cascade.

Caption: GsMTx4 inhibits the Piezo1-mediated signaling pathway.

Quality Control and Best Practices

-

Solvent Purity: Always use high-purity, anhydrous DMSO to prevent peptide degradation and the introduction of contaminants.

-

Final DMSO Concentration in Assays: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.

-

pH Considerations: this compound is the trifluoroacetate salt of the peptide. While DMSO is aprotic, subsequent dilutions into aqueous buffers may slightly alter the pH. For most applications, this is not a concern, but for pH-sensitive assays, it is advisable to check and adjust the final pH of the working solution.

-

Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial for maintaining the integrity and activity of the peptide.

-

Confirmation of Activity: When using a new batch of this compound, it is good practice to perform a dose-response experiment to confirm its activity and determine the optimal concentration for your specific application.

By adhering to these detailed protocols and best practices, researchers can ensure the accurate and effective use of this compound in their investigations of mechanosensitive ion channels.

References

- 1. GsMTx4 | TRPC Channels | Tocris Bioscience [tocris.com]

- 2. abmole.com [abmole.com]

- 3. Piezo channels and GsMTx4: Two milestones in our understanding of excitatory mechanosensitive channels and their role in pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Properties and Mechanism of the Mechanosensitive Ion Channel Inhibitor GsMTx4, a Therapeutic Peptide Derived from Tarantula Venom - PubMed [pubmed.ncbi.nlm.nih.gov]

GsMTx4 TFA: Application Notes and Protocols for Calcium Imaging Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GsMTx4 TFA (Trifluoroacetate) is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. It is a potent and selective inhibitor of cationic mechanosensitive ion channels (MSCs), particularly members of the Piezo and Transient Receptor Potential (TRP) channel families.[1][2][3][4] These channels are critical mediators of mechanotransduction, converting mechanical stimuli into intracellular calcium signals that regulate a wide array of physiological and pathological processes.[5] GsMTx4 acts as a "gating modifier," altering the lipid bilayer surrounding the channel to inhibit its opening in response to membrane stretch, rather than directly occluding the pore. This unique mechanism of action makes GsMTx4 an invaluable pharmacological tool for investigating the role of mechanosensitive channels in cellular signaling and for screening potential therapeutic compounds targeting these pathways.

These application notes provide a detailed protocol for utilizing this compound in calcium imaging experiments to study the inhibition of mechanosensitive channel activity.

Mechanism of Action

GsMTx4 partitions into the cell membrane and, in response to membrane tension, is thought to insert deeper into the lipid bilayer. This action effectively reduces the local membrane tension available to activate mechanosensitive channels like Piezo1, thereby inhibiting calcium influx.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | ~4095.86 g/mol | |

| Formula | C₁₈₅H₂₇₃N₄₉O₄₅S₆ | |

| Sequence | GCLEFWWKCNPNDDKCCRPKLKCSKLFKLCNFSF | |

| Solubility (Water) | Up to 1 mg/mL | |

| Solubility (DMSO) | 237.5 mg/mL (56.32 mM) | |

| Storage (Lyophilized) | -20°C for up to 3 years | |

| Storage (in solution) | -80°C for up to 6 months, -20°C for up to 1 month |

Table 2: Effective Concentrations of this compound in In Vitro Assays

| Cell Type/Target | Effective Concentration | Observed Effect | Reference(s) |

| HEK293 cells (expressing Piezo1) | 5 µM | Reduces Piezo1-mediated charge transfer to 38% of initial levels. | |

| Human PAECs | 5 µM | ~40-60% inhibition of stretch-induced cation currents. | |

| Breast epithelial cells (MCF10A) | 2.5 µM (16 h) | Diminishes leptin-induced AMPK and MLC-2 phosphorylation. | |

| Organotypic cerebellar slices | 500 nM (48 h) | Attenuates demyelination induced by psychosine. | |

| Chondrocytes | 5 µM | Blunted luminal flow-induced increase in intracellular calcium. |

Experimental Protocols

I. Preparation of this compound Stock Solution

Materials:

-

This compound (lyophilized powder)

-

Sterile, nuclease-free water or DMSO

-

Sterile, low-protein-binding microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

-

To prepare a stock solution, reconstitute the peptide in sterile water or DMSO to a desired concentration (e.g., 1 mM). For aqueous solutions, sonication may be required to aid dissolution.

-

Vortex the solution gently to ensure it is fully dissolved.

-

Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C as recommended.

II. Calcium Imaging Protocol using Fluo-4 AM

This protocol is a general guideline for using the fluorescent calcium indicator Fluo-4 AM with cultured adherent cells. Optimization of dye concentration, loading time, and this compound incubation time is recommended for specific cell types and experimental conditions.

Materials:

-

Cultured cells on glass-bottom dishes or plates suitable for microscopy

-

This compound stock solution

-

Fluo-4 AM

-

Anhydrous DMSO

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (e.g., HEPES-buffered saline)

-